
Sodium hydrogen oxydi(acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a sodium salt derivative of oxydi(acetate) and is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium hydrogen oxydi(acetate) can be synthesized through the reaction of oxydi(acetate) with sodium hydroxide under controlled conditions. The reaction typically involves dissolving oxydi(acetate) in water and gradually adding sodium hydroxide while maintaining a specific temperature and pH .
Industrial Production Methods: Industrial production of sodium hydrogen oxydi(acetate) often involves large-scale reactions in reactors where precise control of temperature, pressure, and pH is maintained. The process may also include purification steps such as crystallization and filtration to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hydrogen oxydi(acetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylate compounds.
Reduction: It can be reduced under specific conditions to yield simpler organic compounds.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylate compounds.
Reduction: Simpler organic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sodium hydrogen oxydi(acetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug formulations and as an electrolyte replenisher.
Industry: Utilized in the production of biodegradable polymers and as a component in cleaning agents.
Mécanisme D'action
The mechanism of action of sodium hydrogen oxydi(acetate) involves its ability to act as a buffering agent, maintaining the pH of solutions. It interacts with various molecular targets, including enzymes and proteins, stabilizing their structure and function. The compound can also participate in metabolic pathways, influencing biochemical reactions .
Comparaison Avec Des Composés Similaires
Sodium acetate: A common buffering agent with similar properties but different molecular structure.
Sodium formate: Another sodium salt used in various industrial applications.
Sodium propionate: Used as a preservative and in chemical synthesis.
Uniqueness: Sodium hydrogen oxydi(acetate) is unique due to its specific molecular structure, which allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds. Its ability to stabilize enzymes and proteins makes it particularly valuable in biochemical and medical research .
Propriétés
Numéro CAS |
50795-24-9 |
|---|---|
Formule moléculaire |
C4H5NaO5 |
Poids moléculaire |
156.07 g/mol |
Nom IUPAC |
sodium;2-(carboxymethoxy)acetate |
InChI |
InChI=1S/C4H6O5.Na/c5-3(6)1-9-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |
Clé InChI |
WESJBTCFPDPYGH-UHFFFAOYSA-M |
SMILES canonique |
C(C(=O)O)OCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Thieno[3,2-c]pyridin-2-ylmethanol](/img/structure/B8808853.png)
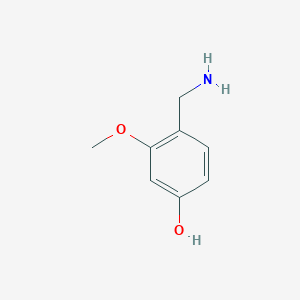

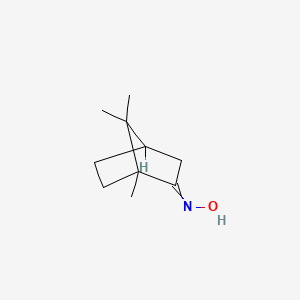
![5-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B8808874.png)
![3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8808880.png)
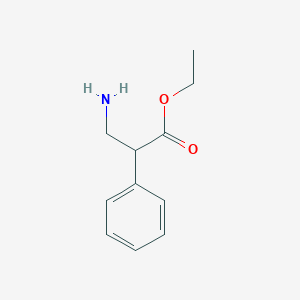
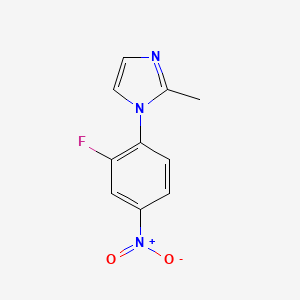
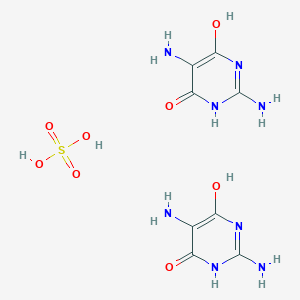

![2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE](/img/structure/B8808941.png)
![5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8808945.png)
![Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]-](/img/structure/B8808951.png)
![Octahydropyrrolo[3,2-b]pyrrole](/img/structure/B8808959.png)
